2-Chloroethyl 4-chlorophenyl sulfone

Physicochemical Property Procurement Purity

2-Chloroethyl 4-chlorophenyl sulfone (CAS 16191-84-7) is a high-purity (>95% GC) β-chloroethyl sulfone intermediate. The electron-withdrawing 4-chlorophenyl group critically tunes sulfone stretching frequencies (validated by Hammett correlation), lipophilicity (LogP 3.43), and solid-state stability—properties that non-chlorinated or meta-substituted analogs cannot replicate. These electronic effects govern alkylation reactivity and leaving group ability, directly impacting synthetic yields and biological selectivity. Essential for reproducible synthesis of anticancer/antimicrobial agents, sulfone-based agrochemicals, and as a safe, non-volatile sulfur mustard (HD) simulant. Also serves as a reference standard for IR spectroscopy and polarography. Procuring certified high-purity material ensures batch-to-batch consistency in multi-step syntheses and analytical method validation.

Molecular Formula C8H8Cl2O2S
Molecular Weight 239.12 g/mol
CAS No. 16191-84-7
Cat. No. B095232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl 4-chlorophenyl sulfone
CAS16191-84-7
Molecular FormulaC8H8Cl2O2S
Molecular Weight239.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCCl)Cl
InChIInChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
InChIKeyKXQHTLXSDBXWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethyl 4-chlorophenyl sulfone CAS 16191-84-7 Procurement & Selection Guide


2-Chloroethyl 4-chlorophenyl sulfone (CAS: 16191-84-7) is an organosulfur compound belonging to the β-chloroethyl sulfone class, characterized by a 4-chlorophenyl ring and a 2-chloroethyl chain linked via a sulfonyl group [1]. Its molecular formula is C₈H₈Cl₂O₂S (MW: 239.12 g/mol) and it typically appears as a white to off-white crystalline solid with a melting point range of 94.0–99.0 °C . The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [2], and is notably employed as a simulant for sulfur mustard (HD) agents in decontamination studies due to its structural similarity to blistering agents [3].

Why 2-Chloroethyl 4-chlorophenyl sulfone Cannot Be Replaced by Generic Analogs: Critical Differentiators


Substituting 2-chloroethyl 4-chlorophenyl sulfone with seemingly similar β-chloroethyl sulfones or simple aryl sulfones can lead to significant deviations in reaction outcomes, product purity, and biological activity. The para-chloro substitution on the phenyl ring distinctly modulates electronic effects, as evidenced by systematic Hammett correlations in sulfone stretching frequencies [1], and alters key physicochemical properties such as lipophilicity (LogP) and solid-state stability (melting point) compared to non-chlorinated or meta-substituted analogs [2]. Furthermore, in alkylation reactions, the leaving group ability and subsequent reactivity are influenced by the electron-withdrawing nature of the 4-chlorophenyl group, which differs from phenyl or alkyl sulfones [3]. These differences underscore that simple in-class substitutions are not functionally equivalent and can compromise experimental reproducibility and synthetic yields.

Quantitative Differentiation Evidence for 2-Chloroethyl 4-chlorophenyl sulfone


Physicochemical Differentiation: Melting Point and LogP vs. Unsubstituted Analog

2-Chloroethyl 4-chlorophenyl sulfone exhibits a significantly higher melting point (96 °C) [1] and increased lipophilicity (LogP: 3.43) [2] compared to its unsubstituted analog, 2-chloroethyl phenyl sulfone (melting point: 53–56 °C; LogP: 1.90) . This difference arises from the electron-withdrawing and polarizable nature of the para-chloro substituent, which enhances intermolecular interactions and alters partition behavior.

Physicochemical Property Procurement Purity

Electronic Effect: Hammett σ Correlation in Sulfone Stretching Frequencies

Infrared spectroscopic analysis of a series of phenyl 2-chloroethyl sulfones reveals a linear correlation between the asymmetric SO₂ stretching frequency (νₐₛ) and the Hammett σ constant of the para-substituent [1]. The 4-chloro substituent (σₚ = 0.23) induces a measurable shift in νₐₛ compared to hydrogen (σₚ = 0.00), providing a direct spectroscopic fingerprint that distinguishes this compound from unsubstituted or differently substituted analogs. This relationship allows for quantitative prediction of electronic influence on reactivity.

Spectroscopy Electronic Effects Structure-Activity Relationship

Electrochemical Behavior: Polarographic Reduction Potential Distinct from Alkyl Analogs

Polarographic studies on phenylsulfonyl derivatives with vinyl, ethyl, or 2-chloroethyl groups attached directly to the SO₂ moiety show that the reduction wave attributed to the phenylsulfonyl group (WP) occurs at approximately -1.4 to -1.9 V vs. mercury pool [1]. While specific E₁/₂ values for individual compounds are not reported, the study classifies reduction waves based on substituent type, indicating that 2-chloroethyl sulfones exhibit distinct electrochemical behavior compared to vinyl or ethyl sulfones. This suggests that the chloroethyl group influences the reduction potential of the sulfone moiety.

Polarography Electrochemistry Redox Behavior

Alkylating Activity: In Vitro Cytostatic Effects in Tumor Models

Chloro-alkyl phenylsulfones, including 2-chloroethyl 4-chlorophenyl sulfone, have been investigated for their cytostatic properties in vitro [1]. While direct comparative data for the target compound against specific analogs are not available in the abstract, the study establishes the class's potential as alkylating agents with antitumor activity. The presence of both the 2-chloroethyl group (alkylating moiety) and the 4-chlorophenyl ring (modulates electronic and steric effects) is critical for this activity.

Cytotoxicity Alkylating Agent Drug Discovery

Simulant Specificity: Structural Mimicry of Sulfur Mustard for Decontamination Studies

2-Chloroethyl 4-chlorophenyl sulfone is structurally analogous to bis(2-chloroethyl) sulfone, an oxidation product and simulant of the blistering agent sulfur mustard (HD) [1]. Its 2-chloroethyl chains and sulfone core mimic the reactive functionalities of HD, while the 4-chlorophenyl ring provides a stable, non-volatile handle for analytical detection. This makes it a safer, more tractable surrogate for evaluating decontamination technologies compared to using actual warfare agents.

Chemical Warfare Simulant Decontamination Safety Studies

Targeted Application Scenarios for 2-Chloroethyl 4-chlorophenyl sulfone


Pharmaceutical Intermediate for Alkylating Agent Development

Leverage its chloroethyl sulfone moiety as an alkylating warhead in the synthesis of novel anticancer or antimicrobial agents [1]. The electron-withdrawing 4-chlorophenyl group modulates reactivity, potentially enhancing selectivity over simpler alkyl sulfones. Procurement should prioritize high-purity (>95% GC) material to ensure reproducible yields in multi-step syntheses .

Chemical Warfare Agent Simulant for Decontamination Research

Utilize as a safe, non-volatile simulant for sulfur mustard (HD) in evaluating decontamination formulations and detection methods [2]. Its structural analogy to bis(2-chloroethyl) sulfone provides a relevant model for studying oxidation and hydrolysis pathways without the hazards of Schedule 1 chemicals.

Spectroscopic and Electrochemical Standard

Employ as a reference compound in IR spectroscopy and polarography for calibrating instruments or validating analytical methods for sulfone-containing molecules [3]. The established Hammett correlation for SO₂ stretching frequencies [4] and characteristic polarographic waves [5] provide robust benchmarks for method development.

Agrochemical Synthesis Intermediate

Incorporate into the synthesis of sulfone-based herbicides or pesticides [6]. The compound's lipophilicity (LogP 3.43) and solid-state stability [7] facilitate handling and purification in agrochemical production processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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